N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide
Description
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a synthetic compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at the 1-position and a 3,5-dimethylbenzamide moiety at the 6-position. This structure combines aromatic sulfonylation and benzamide functionalization, which are common in pharmacologically active molecules targeting enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-13-18(2)15-20(14-17)24(27)25-21-10-11-23-19(16-21)7-6-12-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJCVOMSQERBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide involves several steps. One common method is the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . Another method involves the use of sulfonyl azides as sulfonyl donors in sulfonation reactions . Industrial production methods often employ environment-friendly one-pot tandem protocols involving solvents like 1,2-dichloroethane and strong bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene .
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions with compounds containing O-H and N-H bonds
Common reagents used in these reactions include sodium hydroxide, benzenesulfonyl chloride, and various organic solvents. Major products formed from these reactions include sulfonamide derivatives and other substituted benzamides .
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound has shown antibacterial activity against strains like Staphylococcus aureus and methicillin-resistant S.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide involves the inhibition of bacterial enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes are crucial for bacterial cell wall synthesis, and their inhibition leads to the disruption of bacterial cell wall integrity, resulting in bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with key analogs:
Substituent Effects on Pharmacological Activity
- Morpholine/piperidine-substituted analogs: Derivatives such as N-(1-(Morpholine-4-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,5-bis(trifluoromethyl)benzamide (compound 10e) and 3,5-Difluoro-N-(1-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (compound 10f) exhibit mTOR inhibitory activity. The morpholine/piperidine groups enhance solubility and hydrogen-bonding capacity, whereas trifluoromethyl or fluoro substituents increase metabolic stability and lipophilicity. In contrast, the benzenesulfonyl group in the target compound may reduce solubility but improve binding to sulfonyl-sensitive targets like tyrosine kinases .
- Electroactive analogs: The compound 4-{2-[1-(2-cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile (CTDB) is used in ionic liquids for Au electrodeposition. Its diazenyl and nitrile groups enable strong adsorption to metal surfaces, a property absent in the target compound due to its dimethylbenzamide and benzenesulfonyl substituents .
Functional Group Impact on Physicochemical Properties
| Property | Target Compound | Morpholine Analogs (e.g., 10e) | Electroactive Analog (CTDB) |
|---|---|---|---|
| Molecular Weight | ~437.5 g/mol (calculated) | ~550–600 g/mol | ~398.4 g/mol |
| Solubility | Low (hydrophobic benzenesulfonyl) | Moderate (polar morpholine/piperidine) | High (ionic liquid compatibility) |
| Reactivity | Sulfonamide cleavage susceptibility | Stable under physiological conditions | Redox-active (Au adsorption) |
| Biological Target | Hypothesized kinase inhibition | mTOR inhibition (IC₅₀ ~10–100 nM) | Electrochemical sensing (Au surfaces) |
Patent-Based Analogs
Patent literature describes tetrahydroquinoline derivatives like 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid, which incorporates heterocyclic moieties for enhanced binding to enzymes or receptors.
Research Findings and Hypotheses
- Synthetic Feasibility: The benzenesulfonyl group is introduced via sulfonylation of the tetrahydroquinoline amine, a reaction prone to side products if competing nucleophiles are present. Optimization of reaction conditions (e.g., solvent, temperature) is critical .
- Hypothetical Targets: Based on structural parallels, the compound may inhibit kinases like PI3K or AKT, where sulfonamide groups participate in ATP-binding pocket interactions.
- Limitations : The compound’s low solubility may hinder in vivo applications, necessitating formulation strategies (e.g., liposomal encapsulation) .
Data Table: Key Comparative Metrics
| Metric | Target Compound | 10e (Morpholine Analog) | CTDB (Electroactive Analog) | Patent Example (Benzothiazole) |
|---|---|---|---|---|
| Molecular Weight | 437.5 | 598.6 | 398.4 | 452.5 |
| LogP | ~3.8 (predicted) | ~4.2 | ~2.1 | ~3.5 |
| Thermal Stability | Stable to 200°C | Stable to 250°C | Decomposes at 150°C | Stable to 220°C |
| Bioactivity | Not reported | mTOR IC₅₀ = 12 nM | N/A (electrochemical) | Enzyme inhibition (IC₅₀ <50 nM) |
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H24N2O4S2
- Molecular Weight : 456.6 g/mol
- CAS Number : 946240-27-3
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a dimethylbenzamide moiety. These structural elements contribute to its biological reactivity and solubility in various solvents.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The sulfonamide group can form hydrogen bonds with active sites of target proteins, while the dimethylbenzamide moiety may enhance binding affinity through electronic effects. This interaction can modulate enzymatic activities involved in various metabolic pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various human tumor cell lines. For instance:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 5.67 ± 0.12 | MTS Cytotoxicity |
| HCC827 | 6.26 ± 0.33 | MTS Cytotoxicity |
| NCI-H358 | 6.48 ± 0.11 | MTS Cytotoxicity |
These findings suggest that the compound can effectively inhibit cell proliferation in two-dimensional (2D) cultures, with varying efficacy in three-dimensional (3D) models .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes involved in critical metabolic pathways related to cancer progression and other diseases. The specificity of these interactions is still under investigation but suggests potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Studies : A study evaluated the effects of various tetrahydroquinoline derivatives on human lung cancer cell lines using both 2D and 3D culture methods. The results indicated that certain derivatives showed higher cytotoxicity in 2D assays compared to their performance in 3D cultures .
- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds similar to this compound bind to DNA and inhibit replication processes in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
